molecular formula C18H19N5O2S B11008874 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B11008874
M. Wt: 369.4 g/mol
InChI Key: DSATXTZUYNQAMI-UHFFFAOYSA-N
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Description

{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety linked to a thiazole ring, which is further connected to a cyclohexanecarboxamide group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzotriazinone ring through cyclization reactions, followed by the introduction of the thiazole ring via condensation reactions. The final step involves the attachment of the cyclohexanecarboxamide group through amidation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazinone derivatives and thiazole-containing molecules. Examples are:

    Benzotriazinone derivatives: Compounds with similar benzotriazinone structures but different substituents.

    Thiazole-containing molecules: Compounds featuring thiazole rings with various functional groups.

Uniqueness

The uniqueness of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H19N5O2S/c24-16(20-18-19-9-10-26-18)13-7-5-12(6-8-13)11-23-17(25)14-3-1-2-4-15(14)21-22-23/h1-4,9-10,12-13H,5-8,11H2,(H,19,20,24)

InChI Key

DSATXTZUYNQAMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC=CS4

Origin of Product

United States

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